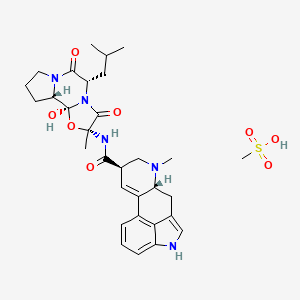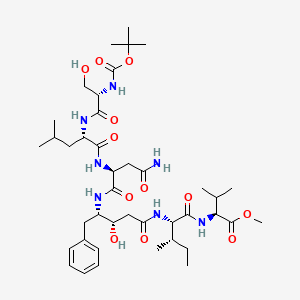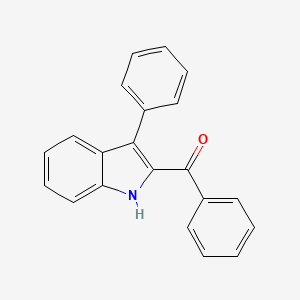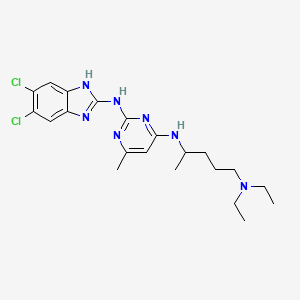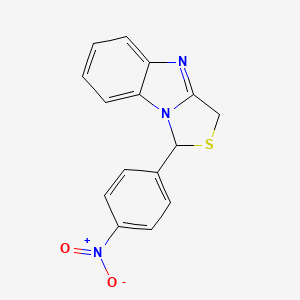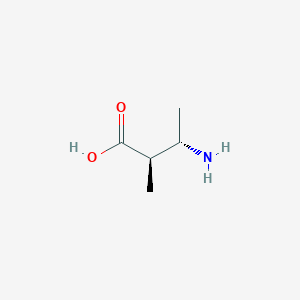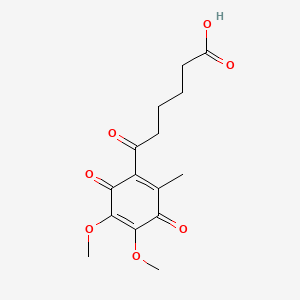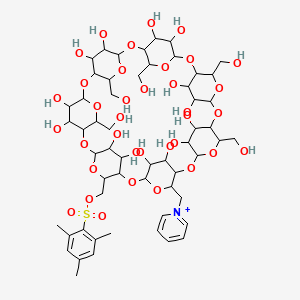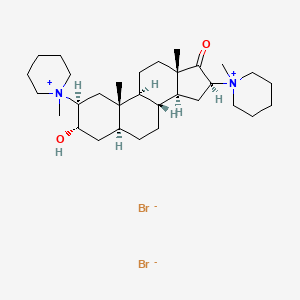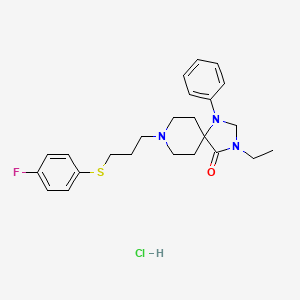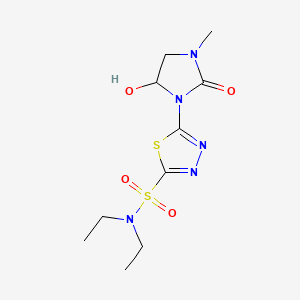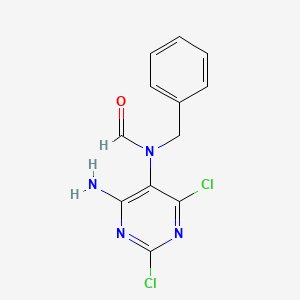
N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-benzyl-formamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-benzyl-formamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Amination: The amino group at the 4 position can be introduced through nucleophilic substitution using ammonia or an amine derivative.
Formylation: The formamide group can be introduced by reacting the amino-pyrimidine derivative with formic acid or a formylating agent such as formamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-benzyl-formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Benzyl chloride, benzyl bromide, ammonia, formic acid
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-benzyl-formamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-methyl-formamide
- N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-phenyl-formamide
- N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-ethyl-formamide
Uniqueness
N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-benzyl-formamide is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group may enhance the compound’s ability to interact with specific biological targets, potentially leading to improved efficacy in its applications.
Properties
CAS No. |
91962-06-0 |
|---|---|
Molecular Formula |
C12H10Cl2N4O |
Molecular Weight |
297.14 g/mol |
IUPAC Name |
N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide |
InChI |
InChI=1S/C12H10Cl2N4O/c13-10-9(11(15)17-12(14)16-10)18(7-19)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,15,16,17) |
InChI Key |
ZIFCEMQHLFVMLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C=O)C2=C(N=C(N=C2Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


